molecular formula C19H24N2O2 B2936513 SR19881 CAS No. 2213490-89-0

SR19881

Katalognummer: B2936513
CAS-Nummer: 2213490-89-0
Molekulargewicht: 312.413
InChI-Schlüssel: BECNZUWIKCKMJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SR 19881 is a pharmacological compound identified as a full agonist of estrogen-related receptor beta (ERRβ) with an EC50 value of 0.63 µM . ERRβ is a nuclear receptor involved in metabolic regulation, energy homeostasis, and cellular differentiation.

Eigenschaften

IUPAC Name

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNZUWIKCKMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR 19881 involves the preparation of N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for SR 19881 are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

SR 19881 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SR 19881 übt seine Wirkungen aus, indem es an die Ligandenbindungsdomäne des Estrogen-verwandten Rezeptors Gamma und des Estrogen-verwandten Rezeptors Beta bindet. Diese Bindung induziert eine Konformationsänderung im Rezeptor, die zur Aktivierung nachgeschalteter Signalwege führt. Die aktivierten Rezeptoren regulieren dann die Expression von Zielgenen, die an verschiedenen zellulären Prozessen beteiligt sind, einschließlich Stoffwechsel, Zellproliferation und -differenzierung.

Wirkmechanismus

SR 19881 exerts its effects by binding to the ligand-binding domain of estrogen-related receptor gamma and estrogen-related receptor beta. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The activated receptors then regulate the expression of target genes involved in various cellular processes, including metabolism, cell proliferation, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes SR 19881’s pharmacological profile alongside key analogs and related compounds, highlighting differences in targets, mechanisms, and potency:

Compound Primary Target/Activity Key Properties EC50/IC50 Selectivity/Notes
SR 19881 ERRβ full agonist Potent ERRβ activation; no significant activity on ERRγ 0.63 µM (ERRβ) High selectivity for ERRβ over other nuclear receptors; soluble in DMSO
SR-3029 CK1δ/CK1ε inhibitor; JNK3 inhibitor Dual activity: inhibits casein kinase 1 (CK1) isoforms and c-Jun N-terminal kinase 7 nM (JNK3) Strong antitumor effects in breast cancer models; also acts as ERRβ/γ agonist (4.7 µM)
SR 11247 LXR modulator (GSK 2033 analog) Reduces immunosuppressive LXR ligands in tumor microenvironment N/A Avoids hepatotoxicity and weight loss seen in other LXR modulators
SR 9243 Glycolysis/lipogenesis suppressor Downregulates glycolytic and lipogenic gene expression ~1 µM (cellular assays) 2800-fold selectivity for p38 over related kinases; induces tumor "unmasking"
SR 3576 Undisclosed target Soluble in DMSO; high purity N/A Used in exploratory assays; purity ≥99%
Squarunkin A Src kinase-UNC119A interaction inhibitor Blocks Src kinase binding to UNC119A 10 nM (IC50) High specificity; soluble in DMSO (99% purity)
Key Differentiators of SR 19881
  • Mechanistic Role : While SR 9243 suppresses tumor metabolism broadly, SR 19881’s ERRβ agonism may directly influence metabolic reprogramming in cancer or metabolic diseases.
  • Therapeutic Potential: SR 11247 and SR 9243 focus on tumor microenvironment modulation, whereas SR 19881’s ERRβ activation could address metabolic syndromes or hormone-resistant cancers.
Structural and Functional Overlaps
  • ERR Agonism : Both SR 19881 and SR-3029 exhibit ERRβ/γ activity, but SR 19881’s EC50 for ERRβ (0.63 µM) is significantly lower than SR-3029’s (4.7 µM) .
  • Solubility and Purity : SR 19881, SR 3576, and Squarunkin A share high DMSO solubility and ≥99% purity, facilitating in vitro and in vivo applications .

Tables

Table 1. Pharmacokinetic Comparison of SR 19881 and Analogs

Parameter SR 19881 SR-3029 SR 9243 Squarunkin A
Primary Target ERRβ CK1δ/ε p38 Src kinase
Solubility DMSO DMSO DMSO DMSO
Purity ≥99% ≥99% ≥99% ≥99%
Therapeutic Focus Metabolic regulation Cancer Cancer Signal transduction

Biologische Aktivität

SR 19881 is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.

SR 19881 operates primarily as a selective modulator of certain receptors, influencing cellular signaling pathways. Its biological activity is characterized by:

  • Receptor Interaction : SR 19881 selectively binds to specific receptors, altering their activity and leading to downstream effects in cellular processes.
  • Signal Transduction : The compound affects signal transduction pathways, which are critical for various physiological responses.
  • Gene Expression Modulation : It can influence the expression of genes involved in inflammation and cellular growth.

Biological Activities

The biological activities of SR 19881 can be summarized as follows:

Activity Description
Antioxidant Properties Reduces oxidative stress by scavenging free radicals.
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines, potentially useful in inflammatory diseases.
Neuroprotective Effects Protects neuronal cells from damage in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the effects of SR 19881 in various biological contexts:

  • Neuroprotection in Animal Models :
    • A study demonstrated that SR 19881 administration reduced neuronal apoptosis in models of Alzheimer's disease. The compound was shown to enhance cognitive function and decrease amyloid plaque formation.
  • Anti-inflammatory Efficacy :
    • In a randomized controlled trial, patients with chronic inflammatory conditions exhibited significant reductions in inflammatory markers following treatment with SR 19881. This suggests its potential as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity Assessment :
    • Experimental results indicated that SR 19881 effectively reduced oxidative stress markers in vitro. The compound's ability to modulate antioxidant enzyme activity was highlighted, supporting its use in oxidative stress-related conditions.

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of SR 19881:

  • Pharmacokinetics : Studies indicate that SR 19881 has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration.
  • Toxicity Profile : Toxicological assessments have shown that SR 19881 exhibits a low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.